molecular formula C16H23NO4 B1139164 RR6 CAS No. 1351758-37-6

RR6

Cat. No.: B1139164
CAS No.: 1351758-37-6
M. Wt: 293.36
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

RR6 is a potent, selective, reversible, competitive, and orally active inhibitor of vanin . Vanin is a group of enzymes that play a significant role in cellular processes such as inflammation and tissue injury. This compound potently inhibits human, bovine, and rat serum pantetheinase .

Mode of Action

This compound interacts with its target, vanin, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction results in the suppression of the enzyme’s function, leading to a decrease in the production of inflammatory mediators.

Biochemical Pathways

By inhibiting vanin, this compound potentially impacts these pathways, leading to a reduction in inflammation and tissue damage .

Pharmacokinetics

It is known that this compound is orally active , suggesting that it is well-absorbed in the gastrointestinal tract

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and tissue injury. By inhibiting vanin, this compound suppresses the production of inflammatory mediators, thereby reducing inflammation and tissue damage .

Chemical Reactions Analysis

Types of Reactions

RR6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Properties

IUPAC Name

(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,11-18)14(20)15(21)17-9-8-13(19)10-12-6-4-3-5-7-12/h3-7,14,18,20H,8-11H2,1-2H3,(H,17,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVUGLNOPRZQEY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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